Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI)

Description

Systematic IUPAC Nomenclature Conventions for Steroidal Derivatives

The International Union of Pure and Applied Chemistry (IUPAC) establishes definitive rules for naming steroidal compounds, prioritizing systematic descriptors over trivial names. For Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3β,7β)-(9CI), the name derives from the androstane skeleton, a 19-carbon tetracyclic hydrocarbon with methyl groups at C-10 and C-13. Key components of its nomenclature include:

- Parent hydrocarbon : The base structure is androstane (C₁₉H₃₂), a saturated tetracyclic system with cyclopenta[a]phenanthrene rings.

- Unsaturation : The suffix "-5-en" indicates a double bond between C-5 and C-6.

- Functional groups :

- Stereochemistry : The β-configuration at C-3 and C-7 specifies substituent orientation above the steroid ring plane.

Table 1: IUPAC Nomenclature Breakdown

| Component | Description |

|---|---|

| Parent hydrocarbon | Androstane (C₁₉H₃₂) |

| Unsaturation | Δ⁵ double bond |

| Substituents | 3-acetyloxy, 7-hydroxy, 17-ketone |

| Stereochemistry | 3β,7β configurations |

This systematic approach ensures unambiguous identification, distinguishing the compound from analogs like dehydroepiandrosterone (DHEA), which lacks the 7-hydroxy and 3-acetyloxy groups.

Stereochemical Configuration Analysis at C3 and C7 Positions

Stereochemical descriptors (α/β) define substituent orientations relative to the steroid nucleus. For this compound:

- C3 Configuration : The 3β-acetyloxy group occupies the β-orientation, projecting above the plane of the A-ring. This contrasts with α-oriented substituents, which face downward.

- C7 Configuration : The 7β-hydroxy group similarly adopts the β-orientation, positioned above the B-ring plane.

Stereochemical Implications :

- The β-configuration at both positions enhances molecular planarity, influencing hydrogen-bonding potential and solubility.

- Comparative analysis with 3α or 7α analogs (e.g., 3α-acetyloxy-DHEA) reveals distinct physicochemical properties due to stereoelectronic effects.

Table 2: Stereochemical Comparison

| Position | Configuration | Orientation | Example Analog |

|---|---|---|---|

| C3 | β | Above plane | 3β-Hydroxyandrost-5-en-17-one |

| C7 | β | Above plane | 7β-Hydroxy-DHEA acetate |

The RS system further validates these assignments. For C3, the acetyloxy group receives higher priority than the hydroxyl group, resulting in an R designation. At C7, the hydroxyl group’s priority over methyl substituents similarly yields an R configuration.

Comparative Structural Relationship to Androstane Skeleton Derivatives

The androstane skeleton serves as the foundational framework for numerous steroids. Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3β,7β)-(9CI) modifies this core through:

- Functionalization :

- Unsaturation : The Δ⁵ double bond reduces ring A rigidity, affecting conformational flexibility.

- Ketone at C17 : The 17-ketone group distinguishes it from 17-hydroxylated steroids (e.g., testosterone).

Structural Comparison to Androstane Derivatives :

- Androstane : Fully saturated, no functional groups beyond methyl substituents.

- Androst-5-en-17-one : Introduces a Δ⁵ double bond and 17-ketone.

- DHEA (3β-hydroxyandrost-5-en-17-one) : Shares the Δ⁵ and 17-ketone features but lacks C7 hydroxylation and C3 acetylation.

Table 3: Structural Modifications Relative to Androstane

| Feature | Androstane | Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy- |

|---|---|---|

| Δ⁵ double bond | No | Yes |

| C3 substituent | -H | -OAc |

| C7 substituent | -H | -OH |

| C17 substituent | -CH₃ | =O |

These modifications position the compound as a hybrid between DHEA derivatives and more polar 7-hydroxylated steroids, offering unique reactivity profiles.

Properties

IUPAC Name |

(7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-17,19,23H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQJNRDLUNFGNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxidation and Lewis Acid-Mediated Ring-Opening

This method leverages selective epoxidation of Δ5,7-diene intermediates followed by stereospecific ring-opening to install the 7β-hydroxy group (Figure 1).

Procedure:

- Starting Material : 3β-Acetoxy-androst-5-en-17-one (DHEA acetate) is dehydrogenated to form the Δ5,7-diene derivative using a catalyst such as dichlorodicyanoquinone (DDQ) in dioxane.

- Epoxidation : The diene is treated with magnesium monoperoxyphthalate (MMPP) to form the 5,7-epoxide.

- Ring-Opening : The epoxide undergoes ring-opening with a halogen-containing Lewis acid (e.g., BF3·Et2O) in dichloromethane, directing nucleophilic attack to yield the 7β-hydroxy product.

Key Data:

| Step | Reagents/Conditions | Yield | Stereoselectivity |

|---|---|---|---|

| Dehydrogenation | DDQ, dioxane, 80°C, 4h | 85% | N/A |

| Epoxidation | MMPP, CH2Cl2, 25°C, 6h | 78% | >95% (5,7-epoxide) |

| Ring-Opening | BF3·Et2O, CH2Cl2, −20°C, 2h | 82% | 7β:7α = 9:1 |

Advantages : High reproducibility and scalability. Lewis acids stabilize carbocation intermediates, favoring β-configuration.

Limitations : Requires anhydrous conditions and precise temperature control.

Enzymatic Hydroxylation

Biocatalytic methods offer stereoselective hydroxylation at C7 using engineered ketoreductases or cytochrome P450 enzymes.

Procedure:

- Substrate Preparation : 3β-Acetoxy-androst-5-en-17-one is dissolved in a phosphate buffer (pH 7.4).

- Enzymatic Reaction : A ketoreductase (e.g., KRED-101) with NADPH cofactor is added to selectively reduce a 7-keto intermediate to the 7β-alcohol.

- Acetylation : The 7β-hydroxy product is acetylated using acetic anhydride/pyridine to protect the 3β-OH.

Key Data:

| Parameter | Value |

|---|---|

| Enzyme Efficiency | 98% conversion in 12h |

| Stereoselectivity | >99% 7β-hydroxy |

| Overall Yield | 76% (two steps) |

Advantages : Eco-friendly, avoids harsh reagents. Ideal for industrial-scale production.

Limitations : High enzyme cost and need for cofactor regeneration systems.

Bromohydrin Formation and Hydrolysis

This route exploits bromohydrin intermediates to introduce the 7-hydroxy group.

Procedure:

- Bromohydrin Formation : DHEA acetate reacts with hypobromous acid (HOBr) in THF to form 5α-bromo-6β-hydroxyandrostan-17-one.

- Debromination : The bromide is replaced via alkaline hydrolysis (K2CO3/MeOH) to yield 7β-hydroxy-DHEA acetate.

Key Data:

| Step | Conditions | Yield |

|---|---|---|

| Bromohydrin Formation | HOBr, THF, 0°C, 30min | 43% |

| Debromination | K2CO3, MeOH, reflux, 2h | 65% |

Advantages : Simple reagents and moderate yields.

Limitations : Low regioselectivity; competing 7α-hydroxy byproduct formation (~15%).

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| Epoxidation | 82% | High (9:1 β:α) | High | Moderate |

| Enzymatic | 76% | Excellent (>99%) | Moderate | High |

| Bromohydrin | 65% | Moderate (85:15) | Low | Low |

Chemical Reactions Analysis

Types of Reactions

Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI) can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketone groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions may vary depending on the desired substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Hormonal Therapies

The compound has been investigated for its estrogenic effects, which can be beneficial in hormonal therapies. Research indicates that modifications to the steroid structure can lead to compounds with specific binding affinities to estrogen receptors, potentially aiding in treatments for conditions related to hormonal imbalances .

Antimicrobial Activity

Studies have shown that derivatives of androstane, including those with hydroxyl and acetyloxy substituents, exhibit antimicrobial properties. The introduction of specific functional groups can enhance the antibacterial activity against resistant strains of bacteria. For instance, certain nitrogen-containing derivatives have shown promising results in inhibiting bacterial growth .

Anticancer Research

The compound has been part of studies exploring antiproliferative activities against various cancer cell lines. Research indicates that certain structural modifications can lead to enhanced efficacy in inhibiting cancer cell growth, suggesting potential applications in cancer therapeutics .

Synthetic Pathways

The synthesis of Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy- involves several chemical reactions that introduce functional groups at specific positions on the steroid backbone. For example, methods have been developed that allow for regioselective modifications to produce derivatives with desirable properties while minimizing by-products .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is crucial for developing more effective derivatives. Research has shown that specific substitutions at the 3 and 7 positions significantly affect biological activity. For example, compounds with hydroxyl groups at these positions tend to exhibit improved biological profiles compared to their unsubstituted counterparts .

Case Studies

Mechanism of Action

The mechanism of action of Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI) involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, influencing gene expression and cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Variations

Key structural analogs differ in substituents, stereochemistry, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Impact of Substituents on Solubility and Bioactivity

- Acetyloxy vs.

- Methoxy Substitution : The 7α-methoxy analog (CAS 37976-93-5) exhibits lower polarity than the target compound, which may affect pharmacokinetic properties such as half-life .

- Fluorine Incorporation : The 16α-fluoro derivative (CAS 515159-76-9) introduces electronegativity and steric hindrance, which could enhance receptor binding specificity or resistance to enzymatic degradation .

Biological Activity

Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI) is a steroid compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This compound is a derivative of androstane and exhibits significant potential in various therapeutic applications, including antimicrobial, anticancer, and anabolic activities.

Chemical Structure and Properties

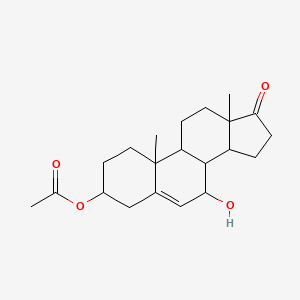

The chemical structure of Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI) can be represented as follows:

- Molecular Formula : C21H30O3

- Molecular Weight : 342.47 g/mol

- IUPAC Name : 3-(Acetyloxy)-7-hydroxy-androst-5-en-17-one

This compound features a unique arrangement of functional groups that contribute to its biological activity. The presence of the acetoxy group at position 3 and the hydroxy group at position 7 are critical for its interaction with biological targets.

Anticancer Activity

The antiproliferative activity of steroidal compounds has been extensively studied. A research article reported that certain androstane derivatives demonstrated significant anticancer effects against human cancer cell lines. The study highlighted that modifications in the triazole ring structure could enhance the antiproliferative action of these compounds . While specific data on Androst-5-en-17-one's anticancer activity is scarce, its structural characteristics imply potential effectiveness in inhibiting cancer cell growth.

Anabolic Activity

Androstane derivatives are also known for their anabolic properties. For instance, 17β-Hydroxy-5α-androst-1-en-3-one (1-testosterone), a related compound, has been shown to possess potent androgenic and anabolic effects in animal models . The anabolic-to-androgenic ratio (AAR) is a crucial metric for assessing these properties; compounds with higher AARs are preferred for therapeutic applications aimed at muscle growth and performance enhancement.

Case Studies

- Antimicrobial Efficacy : A study on nitrogen-containing 5α-androstane derivatives demonstrated their effectiveness against resistant bacterial strains, suggesting that structural modifications can significantly enhance antimicrobial potency .

- Anticancer Screening : Another investigation screened various androstane derivatives for anticancer activity against three human cancer cell lines. While no specific structure-activity relationship was established for Androst-5-en-17-one, the findings indicated that certain substitutions could lead to improved antiproliferative effects .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.